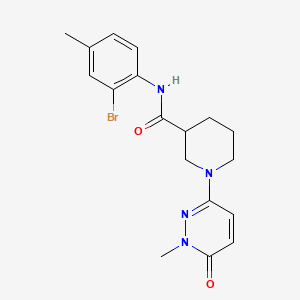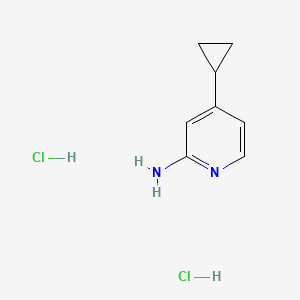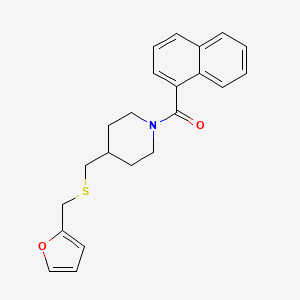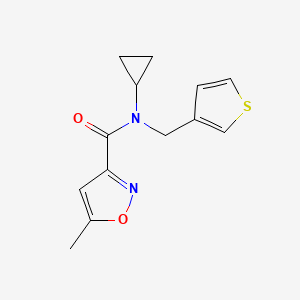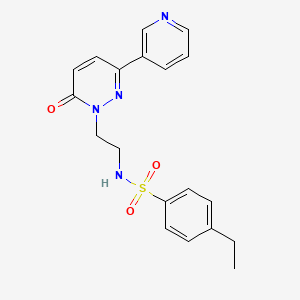![molecular formula C26H27N3O4S B2587005 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-67-0](/img/no-structure.png)
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The complex chemical structure of 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one and its derivatives allows for a diverse range of synthesis and characterization methods. For instance, research has detailed the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related compounds, and their structures have been deduced based on elemental analysis and spectral data (El‐Kazak & Ibrahim, 2013). Similarly, functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones have been synthesized via intramolecular electrophilic cyclization, showcasing the chemical versatility of these compounds (Kut et al., 2020).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral properties of compounds structurally related to 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one have been explored in various studies. Research has demonstrated significant biological activity against a range of microorganisms, highlighting the potential of these compounds in antimicrobial applications (Suresh et al., 2016). Furthermore, compounds with similar structures have exhibited notable antiviral activity against viruses such as the Japanese encephalitis virus and Herpes simplex virus type-1 (Pandey et al., 2008).
Biological and Agricultural Applications
The biological activity of these compounds extends beyond antimicrobial and antiviral properties. Research has shown that derivatives of this chemical structure possess anti-tubercular activity against Mycobacterium tuberculosis, demonstrating their potential in medical applications (Maurya et al., 2013). Moreover, novel quinazolin-4-one derivatives containing a specific moiety were synthesized and evaluated for their inhibition activities against phytopathogenic bacteria and fungi, indicating their utility in agricultural bactericide development (Du et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a pyridine derivative with a quinazolinone derivative, followed by the addition of a thiol group and an oxo group to the resulting compound.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "2-amino-3-chloro-6-nitroquinazolin-4(3H)-one", "Sodium hydride", "1,6-dibromohexane", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "1. Condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 1,6-dibromohexane in the presence of sodium hydride to form 7-(1,6-dibromohexyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "2. Reduction of 2-amino-3-chloro-6-nitroquinazolin-4(3H)-one with sodium sulfide in the presence of hydrochloric acid to form 2-amino-3-chloro-6-sulfanylidenequinazolin-4(3H)-one", "3. Condensation of 7-(1,6-dibromohexyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-amino-3-chloro-6-sulfanylidenequinazolin-4(3H)-one in the presence of sodium hydride to form 7-[6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "4. Oxidation of the thiol group in the resulting compound with hydrogen peroxide in the presence of acetic anhydride and sodium acetate to form 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "5. Neutralization of the reaction mixture with sodium hydroxide and purification of the resulting compound with ethanol" ] } | |
Numéro CAS |
688053-67-0 |
Nom du produit |
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Formule moléculaire |
C26H27N3O4S |
Poids moléculaire |
477.58 |
Nom IUPAC |
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H27N3O4S/c30-24(28-13-10-19(11-14-28)18-7-3-1-4-8-18)9-5-2-6-12-29-25(31)20-15-22-23(33-17-32-22)16-21(20)27-26(29)34/h1,3-4,7-8,10,15-16H,2,5-6,9,11-14,17H2,(H,27,34) |
Clé InChI |
LCZXNCGJCNVZEC-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
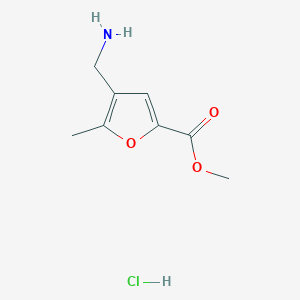
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
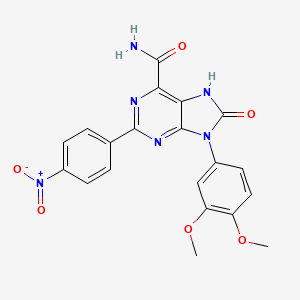
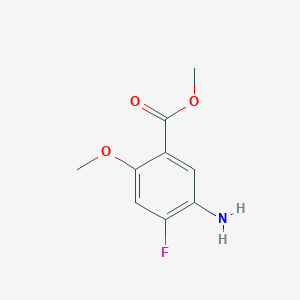
![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)
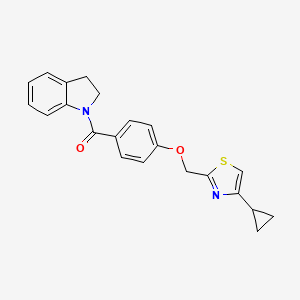
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)
